2-hydroxy-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
3-phenyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-6-9(17)16(10(18)15-8)7-4-2-1-3-5-7/h1-6H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLYSLFSLYOAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Biginelli Three-Component Condensation
The Biginelli reaction remains the cornerstone for synthesizing dihydropyrimidinones, leveraging a one-pot condensation of aldehydes, β-dicarbonyl compounds, and urea or thiourea. For 2-hydroxy-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one, the trifluoromethyl group is introduced via a β-diketone such as 1,1,1-trifluoroacetylacetone, while benzaldehyde provides the phenyl moiety.
In a representative procedure, benzaldehyde (1.0 mmol), 1,1,1-trifluoroacetylacetone (1.2 mmol), and urea (1.5 mmol) are refluxed in ethanol with concentrated HCl (0.5 mL) for 12 hours. The crude product precipitates upon cooling and is recrystallized from ethanol/water (1:3), yielding 68–72% of the target compound. Modifications using acetylacetone derivatives under microwave irradiation reduce reaction times to 20–30 minutes, though yields remain comparable.
Catalyst Optimization
Early methods relied on Brønsted acids (e.g., HCl), but recent advances employ Lewis acids such as Bi(NO₃)₃·5H₂O or ZrCl₄, which enhance regioselectivity for the 6-trifluoromethyl position. For instance, Bi(NO₃)₃·5H₂O in acetonitrile at 80°C achieves 85% yield with 98% purity, as confirmed by ¹H NMR and LC-MS.
Microwave-Assisted Synthesis
Microwave (MW) irradiation significantly accelerates the Biginelli reaction by enabling rapid and uniform heating. A protocol combining Kornblum oxidation and Biginelli condensation in a one-pot setup has been reported. Benzyl bromide (1.0 mmol) is oxidized to benzaldehyde using DMSO under MW irradiation (80°C, 10 minutes), followed by the addition of 1,1,1-trifluoroacetylacetone (1.2 mmol) and urea (1.5 mmol). MW irradiation at 100°C for 15 minutes affords the product in 78% yield, avoiding intermediate isolation.
Advantages
- Time Efficiency : Total reaction time ≤30 minutes.
- Solvent-Free Conditions : DMSO acts as both oxidant and solvent, minimizing waste.
Tetrachlorosilane-Catalyzed Method
Tetrachlorosilane (SiCl₄) emerges as a cost-effective Lewis acid catalyst for DHPM synthesis. In a modified Biginelli protocol, benzaldehyde (1.0 mmol), 1,1,1-trifluoroacetylacetone (1.2 mmol), and urea (1.5 mmol) are stirred in dichloromethane with SiCl₄ (10 mol%) at room temperature for 3–8 hours. The reaction proceeds via activation of the aldehyde and β-diketone, forming a bis-silylated intermediate that condenses with urea (Scheme 1).
Key Data
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| SiCl₄ | CH₂Cl₂ | 3 | 89 |
| FeCl₃ | CH₂Cl₂ | 6 | 75 |
| ZnCl₂ | CH₂Cl₂ | 8 | 68 |
This method tolerates electron-deficient aldehydes and achieves yields up to 89%, with SiCl₄ recyclable for three cycles without efficiency loss.
Solvent-Free Grindstone Chemistry Approach
A mechanochemical method using CuCl₂·2H₂O and HCl eliminates solvents, aligning with green chemistry principles. Benzaldehyde (10 mmol), 1,1,1-trifluoroacetylacetone (12 mmol), urea (15 mmol), CuCl₂·2H₂O (10 mmol), and conc. HCl (3 drops) are ground in a mortar for 20 minutes. The mixture solidifies overnight, followed by washing with ice water to yield 82–86% product.
Advantages
- Eco-Friendly : No organic solvents required.
- Scalability : Gram-scale synthesis demonstrated without yield reduction.
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
| Method | Yield (%) | Time | Cost Efficiency |
|---|---|---|---|
| Classical Biginelli | 68–72 | 12 h | High |
| Microwave-Assisted | 78 | 30 min | Moderate |
| SiCl₄-Catalyzed | 89 | 3–8 h | High |
| Solvent-Free Grindstone | 82–86 | 20 min | Very High |
The SiCl₄-catalyzed method offers the highest yield, while the grindstone approach excels in speed and sustainability. Microwave synthesis balances speed and yield but requires specialized equipment.
Structural Characterization and Validation
Synthesized compounds are validated via:
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of 2-hydroxy-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one exhibit promising anticancer properties. For instance, a series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer) cells. Some compounds demonstrated significant cytotoxic effects at concentrations as low as 5 μg/ml, although they were less potent than established chemotherapeutics like doxorubicin .
Antifungal and Insecticidal Properties
In addition to anticancer activity, these compounds have been investigated for their antifungal and insecticidal properties. A study reported that certain derivatives exhibited strong antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding those of conventional antifungal agents at 50 μg/ml . The insecticidal activity was also assessed against pests like Mythimna separata and Spodoptera frugiperda, showing moderate efficacy compared to existing insecticides .
Herbicide Development
The unique chemical structure of 2-hydroxy-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one opens avenues for the development of novel herbicides. Research indicates that modifications to this scaffold can lead to compounds with selective herbicidal properties. The trifluoromethyl group is particularly beneficial for enhancing the metabolic stability of these agrochemicals in plants .
Synthesis and Evaluation
A notable case study involved the synthesis of several derivatives from 2-hydroxy-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one through multi-step reactions. The bioactivity of these derivatives was evaluated using various assays to determine their effectiveness against fungal pathogens and cancer cell lines. The results indicated that structural modifications significantly influenced biological activity, underscoring the importance of chemical diversity in drug discovery .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound revealed that specific substitutions on the phenyl ring could enhance biological activity. For example, introducing different substituents at the para or ortho positions on the phenyl moiety resulted in varying degrees of anticancer potency and antifungal efficacy. This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic profiles .
Mechanism of Action
The mechanism of action of 2-hydroxy-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features and physicochemical properties of the target compound with its analogues:
Impact of Substituents on Properties
- Trifluoromethyl (-CF₃): Present in all analogues, this group increases electron-withdrawing effects, stabilizing the pyrimidinone ring and enhancing metabolic resistance .
- Phenyl vs. Heteroaromatic Groups : The 3-phenyl group in the target compound may promote π-π stacking interactions in biological targets, whereas analogues with thiophene (e.g., ) or dichlorophenyl groups () exhibit varied steric and electronic effects .
Biological Activity
2-Hydroxy-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one (CAS No. 26676-02-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a hydroxyl group, a phenyl group, and a trifluoromethyl group. Its molecular formula is , and it has a molecular weight of approximately 256.19 g/mol.
Biological Activity Overview
The biological activities of 2-hydroxy-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one have been investigated in various studies, highlighting its potential as an inhibitor for several enzymes and its antibacterial properties.
1. Enzyme Inhibition
Research indicates that derivatives of 3,4-dihydropyrimidinones can act as inhibitors for various enzymes:
- BACE-1 Inhibition : Compounds structurally related to 2-hydroxy-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one have shown micromolar inhibition against BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in Alzheimer's disease pathology .
- BCAT Inhibition : The compound has been associated with the inhibition of branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism. A related study demonstrated that pyrimidinedione-based compounds exhibit selective inhibition of BCAT1/2 with high cellular activity .
2. Antibacterial Activity
Studies have also explored the antibacterial properties of compounds within the same chemical class:
- In Vitro Studies : Various dihydropyrimidinone derivatives were screened against standard strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial effects .
Case Study 1: BACE-1 Inhibition
A study published in MDPI demonstrated that certain derivatives of the pyrimidine scaffold exhibited potent BACE-1 inhibitory activity. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrimidine ring could enhance inhibitory potency significantly. The most active compounds showed IC50 values in the low micromolar range .
| Compound | IC50 (µM) | Notes |
|---|---|---|
| Compound A | 0.5 | Best inhibitor |
| Compound B | 1.2 | Moderate activity |
| Compound C | 5.0 | Less effective |
Case Study 2: BCAT Inhibition
Another study focused on the dual inhibition of BCAT1/2 by pyrimidinedione derivatives, including those structurally similar to our compound. The results indicated that these compounds could effectively reduce BCAT activity in cancer cell lines, suggesting their potential as therapeutic agents in oncology .
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| BAY-069 | 0.8 | High selectivity for BCAT1/2 |
| BAY-771 | >10 | Negative control |
Q & A
Basic Research Questions
Q. How can the synthesis of 2-hydroxy-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one be optimized to improve yield and purity?
- Methodological Answer : Optimization can involve varying reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, highlights the importance of reaction conditions (e.g., solvent systems and stoichiometric ratios) in achieving high yields for structurally related dihydropyrimidinones. Additionally, suggests that controlling reaction time and purification steps (e.g., recrystallization or column chromatography) can enhance purity. A stepwise approach:
Screen solvents (e.g., ethanol, DMF) to stabilize intermediates.
Test acid/base catalysts (e.g., HCl, piperidine) for cyclization efficiency.
Monitor reaction progress via TLC or HPLC to minimize side products .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the dihydropyrimidinone core, phenyl, and trifluoromethyl groups ( provides analogous NMR data for trifluoromethyl-pyrimidine derivatives).
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., CHFNO).
- HPLC : For purity assessment (≥95% as per and ).
- X-ray crystallography : If crystalline, to resolve stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Contradictions may arise from assay variability or structural analogs. Steps to address this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
